(3R)-3-(Dimethylamino)-N,N-dimethylbutanamide

chiral building block enantioselective synthesis stereochemical purity

(3R)-3-(Dimethylamino)-N,N-dimethylbutanamide (CAS 2059911-20-3) is a single-enantiomer, tertiary amide featuring a chiral centre at the 3‑position bearing a dimethylamino substituent. With a molecular formula of C₈H₁₈N₂O and a molecular weight of 158.24 g mol⁻¹, it belongs to the class of β‑dimethylamino‑N,N‑dialkylamides and is offered commercially at purities ≥95 % for use as a chiral building block in medicinal chemistry and as a reference standard in chiral method development.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
Cat. No. B13215279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-(Dimethylamino)-N,N-dimethylbutanamide
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC(CC(=O)N(C)C)N(C)C
InChIInChI=1S/C8H18N2O/c1-7(9(2)3)6-8(11)10(4)5/h7H,6H2,1-5H3/t7-/m1/s1
InChIKeyHFEJDORPCWHHEE-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-(Dimethylamino)-N,N-dimethylbutanamide – Chiral Amide Procurement and Structural Baseline


(3R)-3-(Dimethylamino)-N,N-dimethylbutanamide (CAS 2059911-20-3) is a single-enantiomer, tertiary amide featuring a chiral centre at the 3‑position bearing a dimethylamino substituent . With a molecular formula of C₈H₁₈N₂O and a molecular weight of 158.24 g mol⁻¹, it belongs to the class of β‑dimethylamino‑N,N‑dialkylamides and is offered commercially at purities ≥95 % for use as a chiral building block in medicinal chemistry and as a reference standard in chiral method development .

Why Racemic or Achiral Analogues Cannot Substitute for (3R)-3-(Dimethylamino)-N,N-dimethylbutanamide in Chirality‑Dependent Workflows


Procurement decisions involving this compound hinge on its defined (R)-stereochemistry, which is absent in the widely available racemic analogue (CAS 59748‑41‑3) or achiral butanamide derivatives [1]. Generic substitution with the racemate introduces the (S)-enantiomer as a 50 % impurity, which can confound enantioselective synthesis, chiral chromatography retention times, and stereospecific biological readouts [2]. The single‑enantiomer form provides a controlled stereochemical input that is essential for diastereoselective transformations, chiral catalyst screening, and regulatory documentation of absolute configuration in early‑stage discovery.

Quantitative Differentiation Evidence for (3R)-3-(Dimethylamino)-N,N-dimethylbutanamide vs. Its Closest Comparators


Stereochemical Identity: Defined (R)-Configuration Versus Racemate for Chiral Synthesis Reproducibility

The target compound possesses a single defined atom stereocentre with the (R)-configuration, in contrast to the racemic mixture (CAS 59748-41-3) which carries one undefined stereocentre and consequently a 50:50 distribution of (R)- and (S)-enantiomers [1][2]. While specific optical rotation or enantiomeric excess values for the commercial (3R)-enantiomer have not been disclosed in the open literature, the defined stereochemistry eliminates the confounding variable of the opposite enantiomer present in the racemate, providing a stoichiometrically and configurationally uniform input for synthesis .

chiral building block enantioselective synthesis stereochemical purity

Computed Physicochemical Properties: XLogP3 and Topological Polar Surface Area Comparison

The racemic counterpart (CAS 59748-41-3) has an XLogP3 value of 0.1 and a topological polar surface area (TPSA) of 23.6 Ų [1]. While the (3R)-enantiomer shares an identical molecular constitution and therefore the same computed descriptors, vendors report a calculated LogP of 0.4148 (ALOGPS) for the (3R)-form . The slight discrepancy highlights that different computational models may yield varying lipophilicity estimates, but the constitutional identity confirms that the (3R)-form is not differentiated from the racemate on the basis of bulk physicochemical descriptors alone.

ADME prediction physicochemical profiling logP comparison

Commercial Availability: (3R)-Enantiomer vs. Racemate Procurement Feasibility

The (3R)-enantiomer is listed by at least one major Chinese research chemical supplier (Leyan) in quantities from 1 g to 25 g at 95 % purity, with larger quantities available upon request . The racemate is offered by Enamine (EN300-717919, 1 g) [1]. While neither compound is stocked as a high‑volume catalogue item, the (3R)-form requires dedicated asymmetric synthesis or chiral resolution, commanding a premium price and longer lead times compared with the racemate. No quantitative price comparison is publicly available, as both are quote‑upon‑request items.

supply chain custom synthesis chiral inventory

High-Value Application Scenarios for (3R)-3-(Dimethylamino)-N,N-dimethylbutanamide Driven by Stereochemical Differentiation


Chiral Building Block for Diastereoselective Synthesis of Tertiary Amine-Containing Drug Candidates

Medicinal chemistry programmes targeting tertiary amine pharmacophores (e.g., CNS-penetrant small molecules or kinase inhibitors) can employ the (3R)-enantiomer as a stereodefined starting material. Its single-configuration input avoids the 50 % yield loss and purification burden associated with resolving the racemate post‑reaction, supporting reproducible SAR exploration .

Chiral Reference Standard for Enantiomeric Purity Method Development

Analytical laboratories developing chiral HPLC or SFC methods for β‑dimethylamino amides require a single enantiomer of known absolute configuration to establish retention time, resolution, and limit of detection. The (3R)-form serves as the (+)- or (−)-peak identifier when paired with the racemate, enabling validated ee determination [1].

Stereochemical Probe in Nicotinic Acetylcholine Receptor (nAChR) Pharmacology

Racemic 3-(N,N-dimethylamino)butyl‑N,N‑dimethylcarbamate has demonstrated potent agonist activity at neuronal nAChRs [2]. By extension, the single-enantiomer (3R)-amide may be used to deconvolute stereospecific contributions to receptor binding and functional selectivity, a critical step when moving from racemic screening hits to lead optimisation.

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